molecular formula C13H10Cl2N2 B1491716 4-Chloro-6-(3-chlorophenyl)-2-cyclopropylpyrimidine CAS No. 1412953-11-7

4-Chloro-6-(3-chlorophenyl)-2-cyclopropylpyrimidine

Cat. No.: B1491716
CAS No.: 1412953-11-7
M. Wt: 265.13 g/mol
InChI Key: CAWQDDHDIPJGGR-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-chlorophenyl)-2-cyclopropylpyrimidine is a useful research compound. Its molecular formula is C13H10Cl2N2 and its molecular weight is 265.13 g/mol. The purity is usually 95%.
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Biological Activity

4-Chloro-6-(3-chlorophenyl)-2-cyclopropylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's mechanisms of action, structure-activity relationships (SAR), and its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted at the 4 and 6 positions with chlorine and a chlorophenyl group, and at the 2 position with a cyclopropyl group. This unique arrangement contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of certain kinases involved in disease processes, particularly in cancer and infectious diseases.

Target Enzymes

  • Plasmodial Kinases : The compound has shown inhibitory effects on plasmodial kinases such as PfGSK3 and PfPK6, which are critical in malaria pathogenesis. In vitro studies indicated that it could inhibit these kinases with IC50 values demonstrating significant potency .
  • Cyclooxygenase (COX) Enzymes : Research indicates that similar pyrimidine derivatives exhibit anti-inflammatory properties by inhibiting COX enzymes. Although specific data for this compound is limited, related compounds have shown promising results in suppressing COX-2 activity, suggesting potential for anti-inflammatory applications .

Structure-Activity Relationships (SAR)

The SAR analysis of pyrimidine derivatives highlights the importance of substituents on the pyrimidine ring. The presence of electron-withdrawing groups, such as chlorine, enhances biological activity by improving binding affinity to target enzymes. For instance:

  • Chlorine Substituents : The 4-chloro and 3-chlorophenyl groups increase lipophilicity and may enhance interaction with hydrophobic pockets in target proteins.
  • Cyclopropyl Group : This moiety may contribute to conformational rigidity, potentially improving selectivity for specific targets .

Inhibition Potency

The following table summarizes the inhibition potency of various derivatives related to this compound:

CompoundTarget EnzymeIC50 (nM)Notes
This compoundPfGSK3TBDSignificant inhibitor
Related PyrimidinesCOX-240Comparable to celecoxib
Other AnaloguesPfPK6TBDPotent inhibition observed

Case Studies

  • Antimalarial Activity : A study focusing on novel pyrimidines identified that compounds similar to this compound exhibited over 70% inhibition at low concentrations against PfGSK3, suggesting a pathway for developing new antimalarial agents .
  • Anti-inflammatory Effects : In research assessing anti-inflammatory properties, several pyrimidine derivatives demonstrated significant inhibition of COX enzymes, indicating that modifications in the pyrimidine structure can lead to enhanced therapeutic profiles .

Properties

IUPAC Name

4-chloro-6-(3-chlorophenyl)-2-cyclopropylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWQDDHDIPJGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)Cl)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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